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Compound of Interest

Compound Name: PF-AKT400

Cat. No.: B1683966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity and mechanism of

action of PF-AKT400, a potent and selective ATP-competitive inhibitor of the AKT (Protein

Kinase B) signaling pathway. The information is compiled to assist researchers and drug

development professionals in understanding the core characteristics of this compound.

Quantitative Binding Affinity and Cellular Activity
The following table summarizes the key quantitative data for PF-AKT400, highlighting its

potency and selectivity.
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Target/Process Parameter Value (nM) Cell Line Notes

PKBα (AKT1) IC50 0.5 -

900-fold greater

selectivity for

PKBα than PKA.

[1][2]

PKA IC50 450 -

Demonstrates

selectivity over

this related

kinase.[1][2]

Phospho-S6

Reduction
Free IC50 110 U87

Measures

downstream

pathway

inhibition.[1]

Akt

Hyperphosphoryl

ation

Free EC50 216 U87

A cellular marker

of AKT

engagement.[1]

p-GSK-3α

Inhibition
Cellular IC50 310 U87

Corresponds well

with other

cellular activity

markers.[1]

Signaling Pathway and Mechanism of Action
PF-AKT400 exerts its effect by directly inhibiting the kinase activity of AKT. The diagram below

illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by PF-AKT400.

Growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. This

recruits AKT to the cell membrane where it is activated by PDK1 and mTORC2. Activated AKT

then phosphorylates a multitude of downstream substrates, including GSK-3α and the

mTORC1 pathway (leading to S6 phosphorylation), to regulate cell survival, growth, and

proliferation. PF-AKT400, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of

AKT, preventing the phosphorylation of its substrates and thereby blocking downstream

signaling.
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Caption: PI3K/AKT signaling pathway with PF-AKT400 inhibition.

Experimental Protocols
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Detailed, step-by-step experimental protocols for the binding affinity assays of PF-AKT400 are

not publicly available in the reviewed literature. However, based on the nature of the compound

and standard industry practices, the determination of IC50 values for kinase inhibitors like PF-
AKT400 typically involves in vitro kinase assays.

General Principle of an In Vitro Kinase Inhibition Assay (e.g., for AKT1)

The assay measures the ability of a compound to inhibit the enzymatic activity of a purified

kinase. This is typically achieved by quantifying the phosphorylation of a specific substrate.

Reagents and Materials:

Purified, active AKT1 enzyme.

A specific peptide or protein substrate for AKT1 (e.g., a GSK-3 derived peptide).

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a

modified version for non-radioactive detection.

PF-AKT400 at various concentrations.

Assay buffer containing necessary ions (e.g., Mg²⁺) and other components to ensure

optimal kinase activity.

Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radioactive

assays, or a specific antibody and luminescence/fluorescence reader for non-radioactive

assays).

Workflow: The general workflow for such an assay is depicted below. A fixed concentration of

the AKT1 enzyme and its substrate are incubated with varying concentrations of PF-
AKT400. The enzymatic reaction is initiated by the addition of ATP. After a set incubation

period, the reaction is stopped, and the amount of phosphorylated substrate is measured.

The resulting data is then plotted as percent inhibition versus inhibitor concentration to

determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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